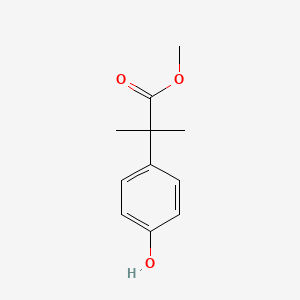

Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRZNDJHQPESOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of 4-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Hydroxyphenylacetic acid+MethanolAcid CatalystMethyl 2-(4-hydroxyphenyl)-2-methylpropanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

Reduction: Formation of 4-hydroxyphenylethanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate exhibits significant antioxidant activity, making it a candidate for use in formulations aimed at reducing oxidative stress. Research indicates that phenolic compounds can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit inflammatory pathways, suggesting its potential as an anti-inflammatory agent. For instance, a study published in Phytotherapy Research highlighted its efficacy in reducing inflammation markers in vitro and in vivo .

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes allow for modifications that enhance bioactivity and specificity towards biological targets. For example, derivatives of this compound have been explored for their potential to act on specific receptors involved in pain modulation and neuroprotection .

Agricultural Applications

Nitrification Inhibitor

this compound has been identified as a nitrification inhibitor, which plays a vital role in agricultural practices by reducing nitrogen loss from fertilizers. This property helps improve nitrogen use efficiency in crops, leading to increased yield and reduced environmental impact .

Plant Growth Regulator

Research has indicated that this compound can function as a plant growth regulator. It promotes root development and enhances overall plant vigor under stress conditions, making it valuable for sustainable agriculture practices .

Material Science Applications

Polymer Additive

In materials science, this compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation when exposed to environmental factors such as UV light and heat.

Coatings and Composites

The compound's phenolic structure contributes to the development of high-performance coatings and composites with superior adhesion properties and durability. These materials find applications in automotive, aerospace, and construction industries where longevity and resistance to wear are critical .

Case Studies

Mechanism of Action

The mechanism by which Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate exerts its effects is primarily through its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 4-hydroxyphenylacetic acid, which can further interact with cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 2-(4-hydroxyphenyl)acetate

- Molecular Formula : C₁₀H₁₂O₃

- Key Substituents: Acetate group (CH₃COO−) instead of the 2-methylpropanoate.

- Biological Activity : Exhibits antimicrobial activity against E. coli and S. aureus .

- Significance : Highlights the role of ester group bulkiness in metabolic stability.

Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate

- Molecular Formula: C₂₀H₂₁NO₄

- Key Substituents: Propenoylamino and phenyl groups.

- Biological Activity : Inhibits inflammatory cytokines (IL-6) and demonstrates cell permeability .

- Significance : Demonstrates how additional functional groups can expand pharmacological utility.

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

- Molecular Formula : C₁₅H₁₉ClO₃

- Key Substituents: 4-Chlorobutanoyl chain.

- Applications : Serves as a key intermediate in API synthesis (e.g., brominated derivatives) .

- Significance : Illustrates the impact of halogenation on reactivity and industrial scalability.

alpha-Methyltyrosine methyl ester

- Molecular Formula: C₁₁H₁₅NO₃

- Key Substituents: Amino group (NH₂) at the alpha position.

- Properties: The amino group introduces ionizability, altering solubility and bioavailability compared to non-amino analogs.

- Potential Role: May interfere with tyrosine metabolism, suggesting applications in metabolic studies .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | logP (Predicted) | Key Features Affecting ADME |

|---|---|---|---|

| Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate | 194.23 | ~2.1 | Branched ester reduces hydrolysis rate. |

| Methyl 2-(4-hydroxyphenyl)acetate | 180.20 | ~1.8 | Linear ester increases metabolic lability. |

| Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | 282.76 | ~3.5 | Chlorine and butanoyl enhance lipophilicity. |

| alpha-Methyltyrosine methyl ester | 209.24 | ~1.2 | Amino group improves aqueous solubility. |

Key Observations :

- Branched vs. Linear Esters: The 2-methylpropanoate group in the target compound likely prolongs half-life due to reduced enzymatic hydrolysis compared to linear esters like methyl 2-(4-hydroxyphenyl)acetate .

Antimicrobial Activity

- Methyl 2-(4-hydroxyphenyl)acetate (C₁₀H₁₂O₃) shows inhibition against E. coli and S. aureus, suggesting that the 4-hydroxyphenyl moiety is critical for antimicrobial action. The target compound’s branched ester may modulate activity by altering membrane permeability .

Anti-Inflammatory Activity

- The propenoylamino derivative (C₂₀H₂₁NO₄) inhibits IL-6 and NF-κB, indicating that conjugated systems enhance anti-inflammatory efficacy. The target compound’s lack of such groups may limit similar activity unless metabolized into active forms .

Pharmaceutical Intermediate Roles

- Chlorinated and brominated derivatives (e.g., C₁₅H₁₉ClO₃) are pivotal in synthesizing APIs, underscoring the versatility of the 2-methylpropanoate scaffold in industrial chemistry .

Biological Activity

Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate, commonly referred to as a derivative of 4-hydroxyphenyl, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a phenolic hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 198.23 g/mol. The presence of the hydroxyl group on the aromatic ring contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Antioxidant Activity : The hydroxyl group in the structure is known to confer antioxidant properties, which can mitigate oxidative stress in cells.

- Inhibition of Enzymes : Studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption has been noted in preclinical studies when administered orally.

- Distribution : The compound shows a significant volume of distribution, indicating extensive tissue penetration.

- Metabolism : It undergoes hepatic metabolism, primarily through conjugation reactions.

- Excretion : The metabolites are predominantly excreted via urine.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance:

- Cell Line Studies : In vitro experiments demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values ranged from 10 to 20 µM, indicating promising efficacy compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Another significant area of research involves the anti-inflammatory properties of this compound:

- Animal Models : In vivo studies using rodent models demonstrated a reduction in inflammatory markers following treatment with this compound. Notably, it decreased levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

Summary Table of Biological Activities

Q & A

Basic: What are the common synthetic routes for Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate?

Answer:

The synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acidic catalysis. For structurally similar esters (e.g., Methyl 2-methyl-2-(2-nitrophenyl)propanoate), sulfuric acid or hydrochloric acid is used as a catalyst under reflux conditions to ensure complete conversion . Industrial-scale synthesis may employ continuous flow processes for improved efficiency and yield optimization, as seen in the production of brominated derivatives . Key steps include:

- Acid-catalyzed esterification of the hydroxyl-substituted precursor.

- Purification via solvent extraction or column chromatography to isolate the ester product.

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation relies on spectroscopic techniques:

- NMR Spectroscopy : Identifies the ester carbonyl (δ ~170 ppm in NMR) and aromatic protons (δ 6.5–7.5 ppm in NMR) from the 4-hydroxyphenyl group .

- Mass Spectrometry (MS) : Confirms the molecular ion peak (e.g., m/z 179.22 for CHNO analogs) .

- Infrared (IR) Spectroscopy : Detects O–H stretching (~3200 cm) and ester C=O vibrations (~1720 cm) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

By-product formation (e.g., hydrolysis or oxidation products) is mitigated by:

- Temperature Control : Maintaining reflux temperatures to favor esterification over side reactions .

- Catalyst Selection : Using anhydrous conditions with HSO to avoid hydrolysis .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for nitro- or bromo-substituted analogs .

- In Situ Monitoring : Techniques like TLC or HPLC track reaction progress and intermediate stability .

Advanced: How do researchers resolve contradictions in spectral data for structural confirmation?

Answer:

Contradictions arise from overlapping signals or impurities. Strategies include:

- Multi-Technique Cross-Validation : Combining - HSQC NMR and high-resolution MS to confirm fragment assignments .

- Computational Modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data .

- Isolation of By-Products : Column chromatography or recrystallization removes impurities, enabling clear spectral interpretation .

Basic: What are the key functional groups and their reactivity in this compound?

Answer:

The compound features:

- Ester Group : Susceptible to hydrolysis (acid/base conditions) and nucleophilic substitution (e.g., aminolysis) .

- 4-Hydroxyphenyl Group : Participates in electrophilic substitution (e.g., bromination) and hydrogen bonding, influencing solubility .

- Methyl Branch : Steric hindrance affects reaction kinetics, as seen in analogous propanoate derivatives .

Advanced: How to design experiments to evaluate biological activity?

Answer:

For anti-inflammatory or antimicrobial studies (e.g., analogs in ):

- In Vitro Assays : Use THP-1 monocytes or PBMCs to measure cytokine inhibition (e.g., IL-6, NF-κB) .

- Dose-Response Studies : Vary concentrations (1–100 µM) to establish IC values and assess toxicity via MTT assays .

- Structure-Activity Relationship (SAR) : Modify the hydroxyl or ester group to compare bioactivity trends .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) .

- Ventilation : Fume hoods prevent inhalation of volatile by-products (e.g., methanol during synthesis) .

- Waste Disposal : Neutralize acidic residues before disposal, following institutional guidelines .

Advanced: How to address low yields in large-scale synthesis?

Answer:

- Process Intensification : Implement flow chemistry to reduce reaction time and improve heat transfer .

- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) enhance reusability in esterification .

- By-Product Analysis : GC-MS identifies side products (e.g., diesters), guiding stoichiometric adjustments .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility : Moderately soluble in polar solvents (e.g., methanol, DMSO) but insoluble in hexane due to the hydroxyl group .

- Stability : Sensitive to light and moisture; store under inert atmosphere (N) at –20°C .

Advanced: How to validate purity for pharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.